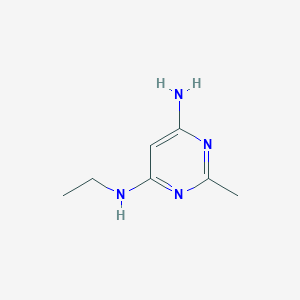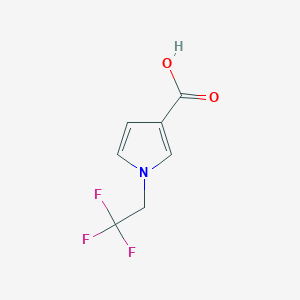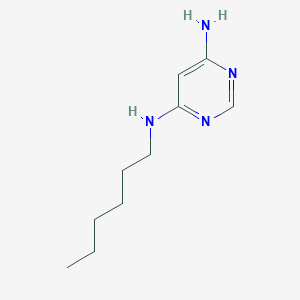
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by Ayoup et al. (2014) involved the total synthesis of a compound initially thought to be a natural product from Streptomyces sp. TC1, but later identified as 3,5-Di-tert-butyl-4-fluorophenylpropionic acid. This synthesis revealed an incorrect assignment in the initial report, as the compound did not contain fluorine (Ayoup, Cordes, Slawin, & O'Hagan, 2014).
Biocatalysis and Bioengineering :
- Liu et al. (2022) reported the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid. The study used E. coli for synthesis, highlighting the environmental and safety advantages of biocatalytic procedures (Liu, Yuan, Jin, & Xian, 2022).
Chemical Transformations and Catalysis :
- Research by De Vries, Roelfes, and Green (1998) involved the transformation of cinnamaldehyde to 3-phenylpropionic acid, demonstrating the utility of homogeneous ruthenium catalysts in such chemical conversions (De Vries, Roelfes, & Green, 1998).
Analytical and Separation Techniques :
- Fanali and Aturki (1995) explored the use of cyclodextrins in capillary electrophoresis for the chiral resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Their work underlines the importance of such analytical techniques in studying compounds like this compound (Fanali & Aturki, 1995).
Enzyme Inhibition and Biological Activity :
- Ling, Shiu, and Yang (1999) designed and synthesized derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid as inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver, demonstrating the potential of such compounds in biological systems (Ling, Shiu, & Yang, 1999).
Environmental Implications and Biodegradation :
- Sun et al. (2016) investigated the biosynthesis of 3-phenylpropionic acid and its related compounds in E. coli. This research is crucial for understanding the environmental fate and biodegradation of similar compounds (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
Propiedades
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-6-10(12)4-3-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMKNZRMGOSYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
![[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1470010.png)

![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)

